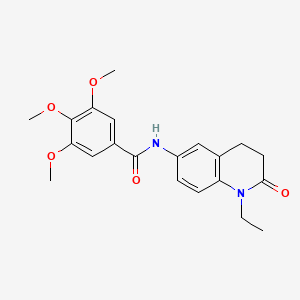

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide

Description

N-(1-Ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzamide group linked to a 1-ethyl-2-oxo-tetrahydroquinoline scaffold. The tetrahydroquinoline core provides a partially saturated heterocyclic system, while the ethyl substituent at position 1 and the 3,4,5-trimethoxybenzamide at position 6 contribute to its stereoelectronic properties. This compound is part of a broader class of 3,4,5-trimethoxybenzamide derivatives, which are frequently explored for their biological activities, including cytotoxic, neuroprotective, and enzyme-inhibitory effects .

Properties

IUPAC Name |

N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O5/c1-5-23-16-8-7-15(10-13(16)6-9-19(23)24)22-21(25)14-11-17(26-2)20(28-4)18(12-14)27-3/h7-8,10-12H,5-6,9H2,1-4H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELYYOYRLJNCAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. One common synthetic route starts with the preparation of the quinoline core, which can be achieved through the Pfitzinger reaction, involving the condensation of an isatin derivative with an appropriate ketone under acidic conditions. The resulting quinoline intermediate is then subjected to further functionalization to introduce the ethyl and oxo groups.

The next step involves the formation of the benzamide moiety. This can be accomplished by reacting the quinoline intermediate with 3,4,5-trimethoxybenzoic acid in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to convert oxo groups to hydroxyl groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups can be replaced with other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous or organic solvents under reflux conditions.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran at low temperatures.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives with additional carbonyl or carboxyl groups, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted quinoline derivatives with diverse functional groups.

Scientific Research Applications

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and as a precursor for the development of new synthetic methodologies.

Material Science: The compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways that regulate cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

Tetrahydroquinoline vs. Dihydropyridine Derivatives

The target compound’s tetrahydroquinoline scaffold distinguishes it from analogs like N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1), which features a dihydropyridine ring.

Tetrahydroquinoline vs. Benzimidazole Derivatives

In N-(6-cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide (), the benzimidazole core introduces aromaticity and hydrogen-bonding capacity, which could enhance interactions with enzymes like kinases or topoisomerases. The tetrahydroquinoline’s reduced ring system, however, may improve metabolic stability .

Substituent Modifications

Ethyl vs. Aryl Substituents

The ethyl group at position 1 of the tetrahydroquinoline in the target compound contrasts with the phenyl group in N-(6-cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide ().

Methoxy Positioning and Bioactivity

The 3,4,5-trimethoxybenzamide group is conserved across multiple analogs, including N-(4-bromophenyl)-3,4,5-trimethoxybenzamide () and N-(3-(3-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (). This motif is associated with tubulin-binding activity in combretastatin analogs () and may contribute to cytotoxicity via disruption of microtubule dynamics .

Cytotoxic Activity

Compounds like N-(3-(4-chlorophenyl)-2-(3,4,5-trimethoxybenzamido)acryloyl derivatives () exhibit potent cytotoxicity, with IC₅₀ values in the nanomolar range against cancer cell lines. The target compound’s tetrahydroquinoline scaffold may modulate similar pathways but with distinct pharmacokinetic profiles due to its reduced aromaticity .

Neuroprotective Potential

N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives () demonstrate memory-enhancing effects via amyloid-β inhibition. While the target compound lacks a hydroxyl group, its ethyl-tetrahydroquinoline moiety could improve blood-brain barrier penetration, warranting further neuroactivity studies .

Amide Bond Formation

The target compound’s synthesis likely parallels methods used for analogs, such as coupling 3,4,5-trimethoxybenzoyl chloride with amine-containing intermediates (). For example, N-(4-bromophenyl)-3,4,5-trimethoxybenzamide was synthesized via refluxing 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline in benzene .

Chirality Considerations

Chiral separation techniques, as employed for (S)- and (R)-N-(1-(2-(1-methylpyrrolidin-2-yl)ethyl)-2-oxo-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide (), highlight the importance of stereochemistry in biological activity. The target compound’s ethyl group may introduce chirality, necessitating enantioselective synthesis or resolution .

Comparative Data Table

Biological Activity

N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5-trimethoxybenzamide is a synthetic compound that exhibits a complex structure and diverse biological activities. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound features a tetrahydroquinoline moiety linked to a 3,4,5-trimethoxybenzamide group. The unique arrangement of these functional groups contributes to its biological properties. The tetrahydroquinoline scaffold is known for its presence in various natural products and pharmaceuticals, often associated with significant pharmacological effects.

Biological Activity

1. Antiviral Properties

Initial studies suggest that derivatives of tetrahydroquinoline compounds exhibit antiviral activity. For example, related compounds have shown inhibition against strains of human coronaviruses (HCoV-229E and HCoV-OC43) . While specific data on this compound is limited, its structural similarities to known antiviral agents indicate potential efficacy against viral infections.

2. Anticancer Activity

The compound's structural features may confer anticancer properties. Tetrahydroquinoline derivatives are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research into related compounds has demonstrated their effectiveness in various cancer models .

3. Anti-inflammatory Effects

this compound may also exhibit anti-inflammatory effects by modulating pathways associated with inflammation. Compounds with similar structures have been shown to interact with inflammatory mediators .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways and neurotransmission. This interaction could lead to the modulation of inflammatory responses and cellular proliferation.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of Tetrahydroquinoline : The starting material undergoes cyclization to form the tetrahydroquinoline core.

- Coupling Reaction : The tetrahydroquinoline derivative is then coupled with 3,4,5-trimethoxybenzoic acid or its derivatives using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

- Purification : The final product is purified through recrystallization or chromatography methods.

Case Studies and Research Findings

Numerous studies have been conducted on related compounds within the tetrahydroquinoline class:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.